2-bromo-N-[(3-acetamidophenyl)methyl]-5-fluoropyridine-4-carboxamide
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Overview
Description
2-bromo-N-[(3-acetamidophenyl)methyl]-5-fluoropyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the second position, a fluorine atom at the fifth position, and a carboxamide group at the fourth position of the pyridine ring Additionally, it has an acetamidophenylmethyl group attached to the nitrogen atom of the carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(3-acetamidophenyl)methyl]-5-fluoropyridine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Fluorination: The fluorine atom at the fifth position can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine, such as 3-acetamidophenylmethylamine, under suitable conditions.
Coupling Reaction: The final step involves coupling the intermediate with the desired acetamidophenylmethyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(3-acetamidophenyl)methyl]-5-fluoropyridine-4-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-N-[(3-acetamidophenyl)methyl]-5-fluoropyridine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.
Chemical Biology: The compound can be used as a probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(3-acetamidophenyl)methyl]-5-fluoropyridine-4-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromine, fluorine, and acetamidophenylmethyl groups can influence the compound’s binding affinity and selectivity for its targets. The exact molecular pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-[(3-acetamidophenyl)methyl]-5-chloropyridine-4-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom.
2-bromo-N-[(3-acetamidophenyl)methyl]-5-methylpyridine-4-carboxamide: Similar structure but with a methyl group instead of a fluorine atom.
2-bromo-N-[(3-acetamidophenyl)methyl]-5-nitropyridine-4-carboxamide: Similar structure but with a nitro group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 2-bromo-N-[(3-acetamidophenyl)methyl]-5-fluoropyridine-4-carboxamide can impart unique properties, such as increased lipophilicity and metabolic stability, compared to similar compounds with different substituents. This can make the compound more suitable for certain applications, such as drug development, where these properties are desirable.
Properties
IUPAC Name |
N-[(3-acetamidophenyl)methyl]-2-bromo-5-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFN3O2/c1-9(21)20-11-4-2-3-10(5-11)7-19-15(22)12-6-14(16)18-8-13(12)17/h2-6,8H,7H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYWZJLRJFQVLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CNC(=O)C2=CC(=NC=C2F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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